molecular formula C25H30N2O3 B2499396 N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361679-64-1

N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2499396
CAS RN: 2361679-64-1
M. Wt: 406.526
InChI Key: QOGVTKGPXQFZRX-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPP belongs to the class of piperidine compounds that have been shown to have various biochemical and physiological effects.

Mechanism of Action

N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a dopamine transporter inhibitor by binding to the transporter and preventing the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, anxiolytic effects, and an increase in the release of glutamate. N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has also been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its ability to selectively inhibit the dopamine transporter, which allows for the study of the role of dopamine in various neurological disorders. However, one limitation of using N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of more selective dopamine transporter inhibitors that can be used to study the role of dopamine in specific neurological disorders. Another area of interest is the investigation of the neuroprotective properties of N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and its potential for the treatment of neurodegenerative disorders. Additionally, there is a need for further research on the potential off-target effects of N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide and how they can be mitigated in lab experiments.
Conclusion:
In conclusion, N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide's ability to selectively inhibit the dopamine transporter makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for off-target effects highlights the need for caution when interpreting results. Future research on N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide's neuroprotective properties and the development of more selective dopamine transporter inhibitors will be important for advancing our understanding of the role of dopamine in neurological disorders.

Synthesis Methods

N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multistep process that involves the reaction of 3-methylphenol with 2-bromo-1-chloropropane to form 2-(3-methylphenoxy)propyl bromide. The bromide is then reacted with piperidine-4-carboxylic acid to form N-[2-(3-Methylphenoxy)propyl]piperidine-4-carboxamide. The final step involves the reaction of the carboxamide with phenylprop-2-enoyl chloride to form N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been found to have an affinity for the dopamine transporter and can inhibit the reuptake of dopamine. This property makes N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

N-[2-(3-methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-4-23(28)27-15-13-25(14-16-27,21-10-6-5-7-11-21)24(29)26-18-20(3)30-22-12-8-9-19(2)17-22/h4-12,17,20H,1,13-16,18H2,2-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGVTKGPXQFZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)CNC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

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